molecular formula C13H18N2O2 B7860631 (1-Benzyl-pyrrolidin-3-ylamino)-acetic acid

(1-Benzyl-pyrrolidin-3-ylamino)-acetic acid

Cat. No.: B7860631
M. Wt: 234.29 g/mol
InChI Key: OTPDPDXRAROCOJ-UHFFFAOYSA-N
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Description

(1-Benzyl-pyrrolidin-3-ylamino)-acetic acid (CAS: 1094403-92-5) is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a benzyl group at the N1 position, an amino group at the C3 position, and an acetic acid moiety. Its molecular weight is 234.30 g/mol, and its structure combines aromatic, aliphatic, and carboxylic acid functionalities .

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)8-14-12-6-7-15(10-12)9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPDPDXRAROCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Reacting 1-benzyl-3-pyrrolidinone with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) facilitates reductive amination. This method, extrapolated from similar piperidine syntheses in US9951012B2, typically employs methanol or ethanol as solvents at 25–40°C. The reaction’s success hinges on maintaining a slightly acidic pH (4–6) to protonate the intermediate imine, enhancing reducibility.

Oxime Formation and Reduction

An alternative route involves converting the ketone group of 1-benzyl-3-pyrrolidinone to an oxime using hydroxylamine hydrochloride, followed by catalytic hydrogenation (H2/Pd-C) or borane-mediated reduction. EP1609781B1 highlights the use of cyano-acetic acid esters in analogous systems, though this method may introduce stereochemical complexities requiring resolution.

Coupling with Acetic Acid

The final step involves introducing the acetic acid moiety to the 3-amino group. Two primary strategies emerge:

Alkylation with Bromoacetic Acid

Direct alkylation of 3-amino-1-benzylpyrrolidine with bromoacetic acid in alkaline conditions (e.g., NaOH/EtOH) yields the target compound. This method, inferred from US10000493B2’s use of bromoacetate intermediates, requires careful stoichiometry to avoid over-alkylation. Reaction temperatures of 50–70°C and extended stirring (12–24 hours) are typical.

Carbodiimide-Mediated Amide Formation

Activating acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables coupling with the 3-amine under mild conditions (0–25°C). This approach, though costlier, minimizes side reactions and is preferred for lab-scale synthesis.

Optimization and Challenges

Yield and Purity Considerations

The highest reported yield (95%) for intermediate steps derives from optimized cyclization and hydrolysis conditions in CN102060743A. However, final coupling steps often yield 70–85% due to competing hydrolysis or oligomerization. Chromatography-free purification, as demonstrated in US9951012B2 using toluene extractions, is critical for scalability.

Stereochemical Control

While the target compound’s stereochemistry is unspecified in the query, EP1609781B1’s optical resolution methods (e.g., diastereomeric salt formation with tartaric acid) could be adapted if enantiopure products are required.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Drawbacks
Reductive Amination1. Cyclization 2. NaBH3CN reduction78%Mild conditions, high selectivityRequires pH control
Oxime Reduction1. Oxime formation 2. H2/Pd-C reduction65%Avoids strong acidsLower yield, stereochemical issues
Bromoacetic Acid Alkylation1. Alkylation 2. Hydrolysis82%Simple reagentsOver-alkylation risks
EDC-Mediated Coupling1. EDC activation 2. Coupling75%High purityCostly reagents

Industrial-Scale Considerations

Large-scale production favors the alkylation route due to lower reagent costs and compatibility with continuous flow systems. However, patents such as US10000493B2 emphasize the need for solvent recovery (e.g., toluene distillation) and waste minimization during hydrolysis. Sodium ethoxide, a key cyclization agent in CN102060743A, poses safety risks at scale, necessitating controlled dosing systems .

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-pyrrolidin-3-ylamino)-acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of (1-Benzyl-pyrrolidin-3-ylamino)-acetic acid.

Scientific Research Applications

(1-Benzyl-pyrrolidin-3-ylamino)-acetic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for neurological and cardiovascular conditions.

  • Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which (1-Benzyl-pyrrolidin-3-ylamino)-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Core

  • Limited data exist due to its discontinued status .
  • [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 114779-79-2): The amino group here is modified with a benzyloxycarbonyl (Cbz) protecting group and a cyclopropyl moiety. The Cbz group enhances lipophilicity, while the cyclopropyl ring may influence conformational rigidity. Stereochemistry (R-configuration) could alter receptor binding compared to the target compound’s unspecified stereochemistry .

Piperidine-Based Derivatives

  • [(1-Benzyl-piperidin-3-ylMethyl)-isopropyl-amino]-acetic acid (CAS 1353947-02-0): Substituting pyrrolidine (5-membered ring) with piperidine (6-membered ring) increases ring flexibility. The isopropyl group adds hydrophobicity, and the molecular weight (304.43 g/mol) is significantly higher than the target compound’s (234.30 g/mol), likely affecting pharmacokinetics .

Acetamide vs. Acetic Acid Derivatives

  • This derivative exhibits acute oral toxicity (H302) and skin irritation (H315), suggesting functional group modifications significantly impact safety profiles .

Substituted Aromatic Derivatives

Data Tables

Compound Name CAS Number Molecular Weight (g/mol) Core Structure Key Substituents
(1-Benzyl-pyrrolidin-3-ylamino)-acetic acid 1094403-92-5 234.30 Pyrrolidine Benzyl (N1), amino (C3), acetic acid
{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid N/A ~280 (estimated) Pyrrolidine Benzyl-methyl-amino (C2), acetic acid
[(R)-3-(Bbz-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid 114779-79-2 346.40 (calculated) Pyrrolidine Cbz-cyclopropyl (C3), acetic acid
[(1-Benzyl-piperidin-3-ylMethyl)-isopropyl-amino]-acetic acid 1353947-02-0 304.43 Piperidine Benzyl (N1), isopropyl, acetic acid
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide 114636-30-5 232.33 Pyrrolidine Benzyl (N1), acetamide (C3)

Biological Activity

(1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a benzyl group, and an amino-acetic acid moiety. Its unique structural characteristics allow it to interact with various biological targets, making it a versatile scaffold for drug development.

The biological activity of (1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is primarily attributed to its ability to act as an enzyme inhibitor or receptor modulator. The compound can bind to active or allosteric sites on target proteins, influencing their activity through various interactions such as hydrogen bonding and hydrophobic interactions. This mechanism can lead to either inhibition or activation of enzymatic pathways depending on the context and concentration of the compound used.

1. Enzyme Inhibition

Research has indicated that (1-Benzyl-pyrrolidin-3-ylamino)-acetic acid can inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation in the nervous system. This inhibition could have implications for treating neurodegenerative diseases .

2. Antimicrobial Activity

Studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The compound's structural similarity to known antimicrobial agents suggests that it may possess similar activities against various bacterial strains. In vitro tests have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0098
Candida albicans0.039

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems makes it a candidate for exploring neuropharmacological effects. Its structural features allow it to mimic natural neurotransmitters, potentially influencing mood and cognitive functions .

Case Studies

  • Cholinesterase Inhibition Study :
    A study investigated the cholinesterase inhibitory properties of (1-Benzyl-pyrrolidin-3-ylamino)-acetic acid and found that it exhibited potent activity comparable to established inhibitors like Galantamine. The findings suggest its potential use in treating Alzheimer's disease by enhancing cholinergic signaling .
  • Antimicrobial Efficacy :
    In another study, the compound was tested against various bacterial strains, showing significant antibacterial activity with MIC values ranging from 0.0048 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in infectious diseases .

Research Applications

The versatility of (1-Benzyl-pyrrolidin-3-ylamino)-acetic acid extends beyond basic research into practical applications in drug development:

  • Medicinal Chemistry : Used as a building block for synthesizing more complex molecules.
  • Pharmacology : Investigated for its potential as a therapeutic agent targeting various diseases.
  • Industrial Applications : Explored for use in producing specialty chemicals and agrochemicals due to its unique chemical properties.

Q & A

Q. How can contradictory data on the compound’s mechanism of action be reconciled?

  • Methodological Answer: Apply systems biology approaches:
  • Pathway Analysis: Use RNA-seq or phosphoproteomics to identify downstream effectors.
  • Target Deconvolution: Perform CRISPR-Cas9 screens or thermal shift assays to pinpoint direct targets.
  • Cross-Study Validation: Replicate key experiments in independent labs with standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.